

Illuminating the ATP Pocket: A Comparative Guide to 8-Azido-ATP Binding

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Compound of Interest

Compound Name: 8-Azido-ATP

Cat. No.: B1226070

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For researchers, scientists, and drug development professionals, understanding the precise interactions of ATP and its analogs within the nucleotide-binding pocket of proteins is paramount for elucidating biological mechanisms and designing targeted therapeutics. Among the arsenal of chemical tools available, **8-Azido-ATP** (8-N3-ATP) has emerged as a powerful photoaffinity label for identifying and characterizing ATP-binding proteins. This guide provides a comprehensive comparison of **8-Azido-ATP** with other ATP analogs, supported by experimental data, detailed protocols, and structural insights gleaned from biochemical studies.

While direct high-resolution structural evidence, such as X-ray co-crystal structures of **8-Azido-ATP** covalently bound within an ATP pocket, remains elusive in publicly available literature, a wealth of biochemical data strongly supports its utility in mapping these crucial binding sites. Photoaffinity labeling studies, which utilize the photoreactive nature of the azido group, have successfully identified amino acid residues in close proximity to the bound nucleotide, offering valuable "structural" information in the absence of crystallographic data.

Performance Comparison of ATP Analogs

8-Azido-ATP is a photoreactive analog of ATP that, upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene intermediate. This intermediate then covalently crosslinks with nearby amino acid residues within the ATP-binding pocket, allowing for the irreversible capture and subsequent identification of ATP-binding proteins.^[1] In contrast, other commonly used ATP analogs serve different experimental purposes. Non-hydrolyzable analogs like AMP-PNP and

slowly-hydrolyzable analogs such as ATP- γ -S are instrumental in studying enzyme kinetics and conformational changes associated with ATP binding and hydrolysis.[\[1\]](#)

The choice of an ATP analog is dictated by the specific research question. For the identification of novel ATP-binding proteins or the mapping of a binding pocket, photo-crosslinking analogs like **8-Azido-ATP** are superior.[\[1\]](#) For kinetic studies or structural analyses requiring a stable, non-reactive ligand, non-hydrolyzable or slowly-hydrolyzable analogs are more suitable.[\[1\]](#)

Quantitative Data on ATP Analog Performance

The binding affinity of **8-Azido-ATP** can vary significantly depending on the protein of interest. In some cases, its affinity is comparable to that of ATP, while in others, it is considerably lower. The following tables summarize key quantitative parameters for **8-Azido-ATP** and other ATP analogs for several well-characterized proteins.

Table 1: Binding Affinity (Kd) and Inhibition Constants (Ki) of ATP Analogs

ATP Analog	Protein Target	Kd / Ki	Comments
8-Azido-ATP	recA protein	Kd = 4 μ M	Demonstrates good binding affinity.[1][2]
8-Azido-ATP	Kir6.2 K ⁺ channel	Ki = 2.8 ± 0.4 mM	Significantly lower affinity compared to ATP (Ki = 172 ± 7 μ M).[2][3]
8-Azido-ATP	Na ⁺ /K ⁺ -ATPase	Ki = 3.4 μ M	Competitively inhibits high-affinity ATP binding.[4]
8-Azido-ATP	Creatine Kinase (MM isoform)	Half-maximal Saturation = 12 μ M	[5]
ATP	Kir6.2 K ⁺ channel	Ki = 172 ± 7 μ M	Natural ligand with high affinity.[2]
ATP- γ -S	recA protein	< 4 μ M	Higher affinity than ATP and 8-Azido-ATP. [1]
AMP-PNP	recA protein	> 4 μ M	Lower affinity than ATP and 8-Azido-ATP. [1]
2-Azido-ATP	Creatine Kinase (MM isoform)	Half-maximal Saturation = 5 μ M	Higher apparent affinity than 8-Azido-ATP for this enzyme. [2]

Table 2: Kinetic Parameters of ATP Analogs

ATP Analog	Protein Target	Vmax	Km	Comments
8-Azido-ATP	ATP synthase	6% of Vmax with ATP	Similar to ATP	8-Azido-ATP acts as a substrate, albeit less efficiently. [6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of **8-Azido-ATP** in photoaffinity labeling experiments. Below are generalized protocols for labeling purified proteins and for performing competition assays to validate binding specificity.

Protocol 1: Photoaffinity Labeling of a Purified Protein

This protocol outlines the basic steps for covalently labeling a purified protein with **8-Azido-ATP**.

1. Preparation of the Reaction Mixture:

- In a microcentrifuge tube on ice, prepare a reaction mixture containing the purified target protein (typically 1-10 μ M) in a suitable binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂).[\[7\]](#)
- Add **8-Azido-ATP** to the desired final concentration. A starting concentration approximately 10-fold higher than the expected dissociation constant (K_d) is recommended (e.g., 1-100 μ M).[\[7\]](#)

2. Incubation:

- Incubate the reaction mixture in the dark on ice or at room temperature for 15-30 minutes to allow for the non-covalent binding of **8-Azido-ATP** to the protein.[\[8\]](#)

3. UV Cross-linking:

- Place the open microcentrifuge tubes on ice and irradiate with a UV lamp (typically at 254 nm).[\[8\]](#) The optimal irradiation time and distance from the UV source should be empirically

determined to maximize labeling efficiency while minimizing protein damage.

4. Analysis:

- After UV irradiation, the covalently labeled protein can be analyzed by SDS-PAGE and autoradiography (if using a radiolabeled **8-Azido-ATP**) or by mass spectrometry to identify the protein and the site of cross-linking.

Protocol 2: Competition Assay for Specificity Validation

This control experiment is essential to demonstrate that **8-Azido-ATP** binds to the same site as the natural ligand, ATP.[\[5\]](#)

1. Preparation of Reaction Mixtures:

- Prepare a "Test Sample" as described in Protocol 1.
- Prepare a "Competition Sample" by pre-incubating the purified protein with a 100-fold molar excess of unlabeled ATP for 15-30 minutes before adding the **8-Azido-ATP** probe.[\[7\]\[9\]](#)

2. Incubation and UV Cross-linking:

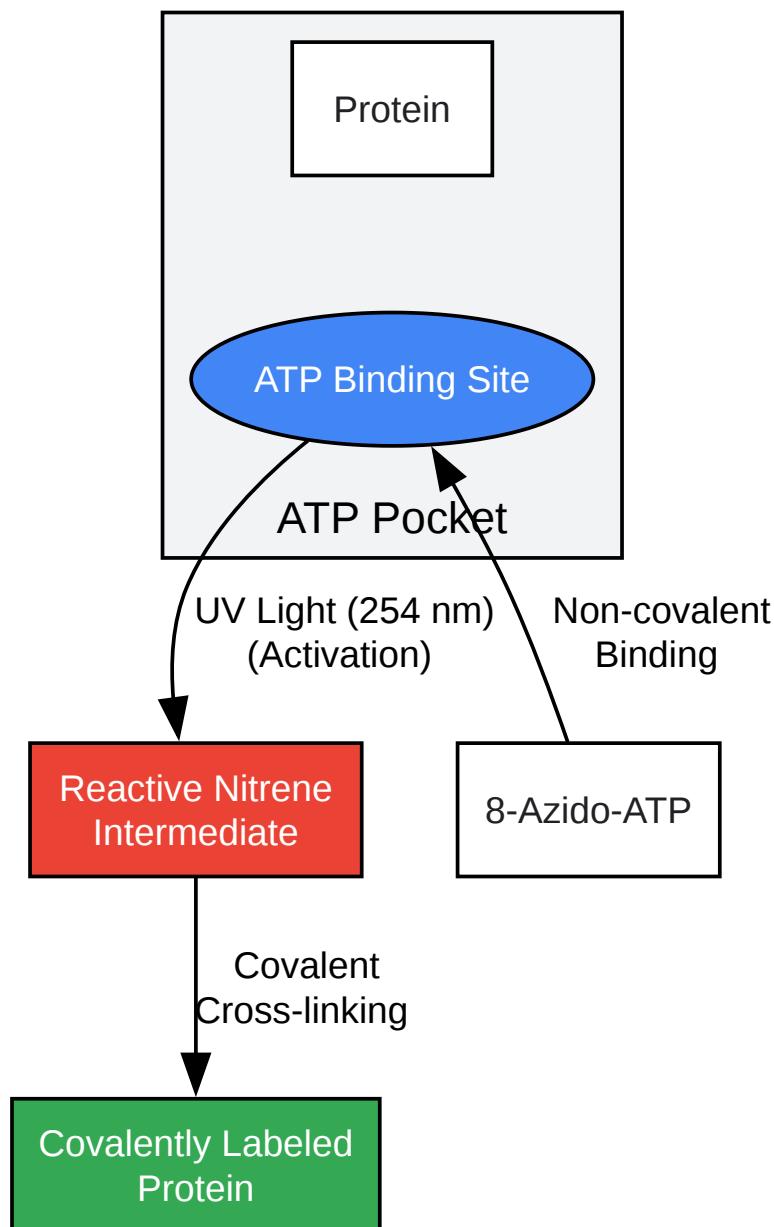
- Follow the incubation and UV cross-linking steps as described in Protocol 1 for both the test and competition samples.

3. Analysis:

- Analyze the samples by SDS-PAGE. A significant reduction or complete absence of the labeled protein band in the competition sample compared to the test sample indicates specific binding of **8-Azido-ATP** to the ATP-binding pocket.[\[9\]](#)

Visualizing the Process: Diagrams and Workflows

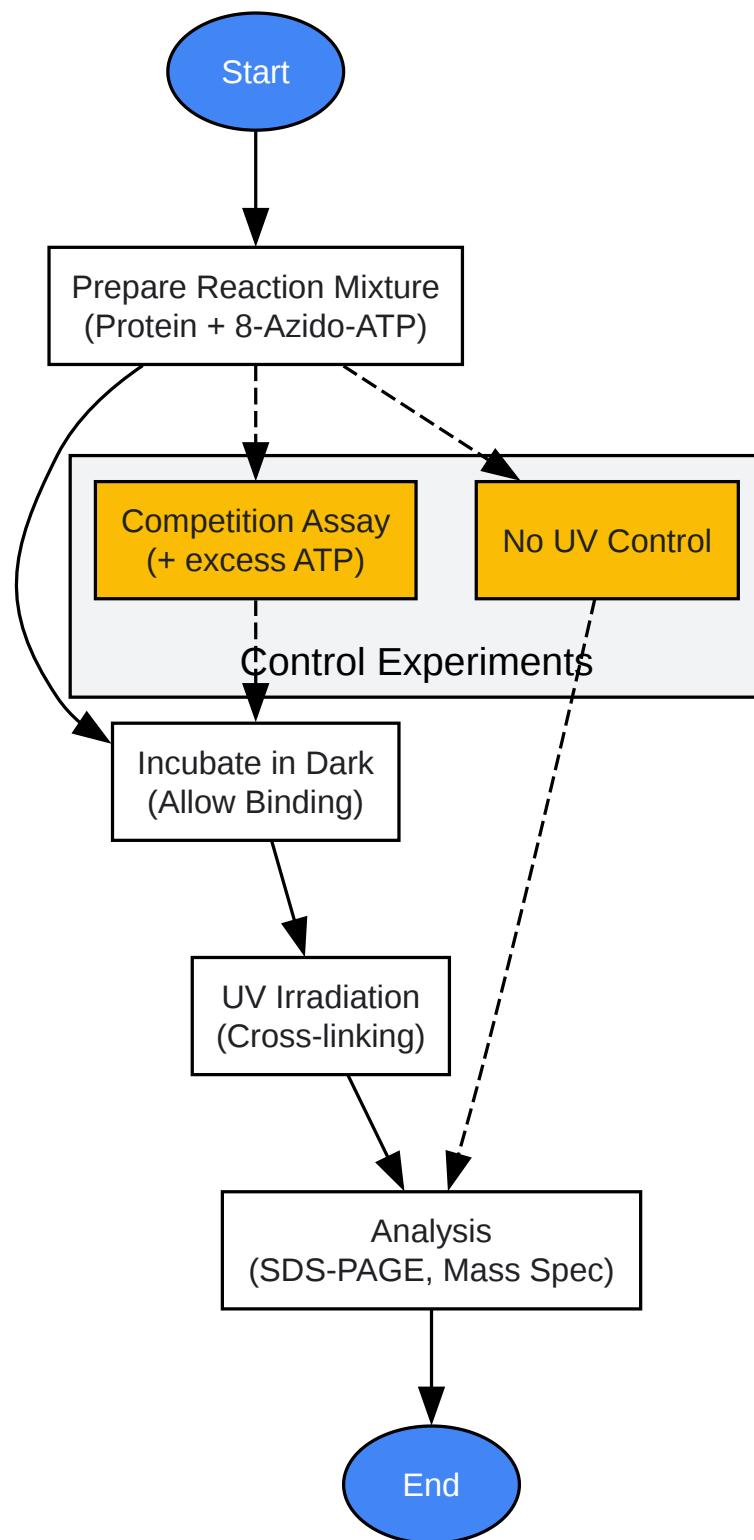
To further clarify the underlying principles and experimental procedures, the following diagrams have been generated using the DOT language.



Mechanism of 8-Azido-ATP Photoaffinity Labeling

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Mechanism of **8-Azido-ATP** Photoaffinity Labeling



Experimental Workflow for Photoaffinity Labeling

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Experimental Workflow for Photoaffinity Labeling

In conclusion, while high-resolution structural data of **8-Azido-ATP** covalently bound to its target proteins are not yet widely available, its utility as a photoaffinity label is well-established. The biochemical data and experimental protocols presented in this guide demonstrate that **8-Azido-ATP** is an invaluable tool for identifying ATP-binding proteins and mapping their nucleotide-binding sites, thereby providing crucial insights for fundamental research and drug discovery.

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